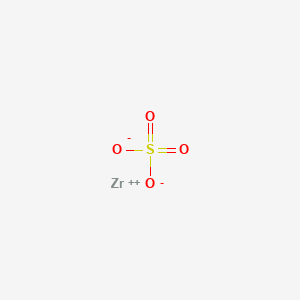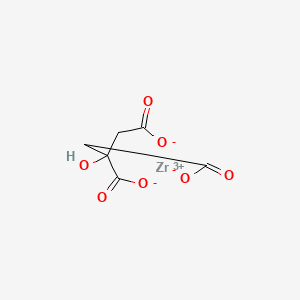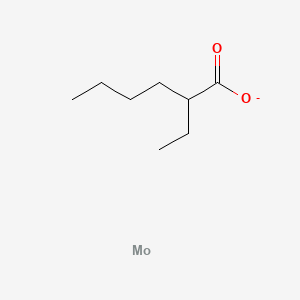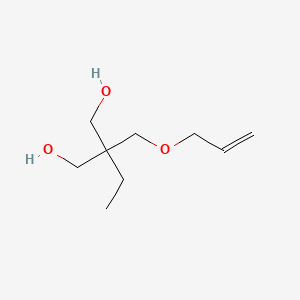
Trimethylolpropane monoallyl ether
Übersicht
Beschreibung
Trimethylolpropane Monoallyl Ether (TMPME) is a clear colourless liquid . It is an unsaturated alcohol containing two hydroxyl groups and one double bond . TMPME is mainly used as a crosslinker in automotive coatings and in Silicon chemistry .
Synthesis Analysis
The synthesis of TMPME involves various reactions. One method involves the esterification reaction between 3-mercaptopropionic acid (3-MPA) and trimethylolpropane (TMP) in the presence of various catalyst concentrations of p-toluenesulfonic acid (p-TSA) . Another method involves the Williamson esterification reaction in the presence of trimethylolpropane, sodium hydroxide, and allyl chloride as starting materials .
Molecular Structure Analysis
The molecular structure of TMPME is C9H18O3 . It has a molecular weight of 174.23742 g/mol . The this compound molecule contains a total of 29 bonds. There are 11 non-H bonds, 1 multiple bond, 7 rotatable bonds, 1 double bond, 2 hydroxyl groups, 2 primary alcohols, and 1 ether (aliphatic) .
Chemical Reactions Analysis
TMPME can undergo various chemical reactions. For instance, it can be used in the thiol–epoxy click reaction . In this reaction, the thiolate anions induced through the deprotonation of thiols by the acceleration of a base catalyst react with the better electrophilic carbon of the epoxide group to produce a new carbon–sulfur–carbon bond .
Physical And Chemical Properties Analysis
TMPME is a clear colourless liquid . It has a density of 1.01 g/mL at 25 °C (lit.) . The boiling point is 160 °C/33 mmHg (lit.) . The refractive index is n20/D 1.467 (lit.) .
Wissenschaftliche Forschungsanwendungen
Electron Spin Resonance Study in Radical Polymerization Trimethylolpropane monoallyl ether (TMP) has been studied using electron spin resonance (ESR) in radical polymerization. The study highlighted the formation of radicals through the addition of hydroxyl radical to TMP and the abstraction of hydrogen from the allylic group of TMP. This research is significant in understanding the reactivity and properties of TMP in radical polymerization processes, particularly with vinyl acetate and methyl acrylate systems (Doi & Rånby, 2007).
Optimization of Synthetical Technology A study focused on optimizing the synthesis of trimethylolpropane diallyl ether through the Williamson etherification reaction. By exploring various reaction conditions, such as temperature and the use of different catalysts, the yield of trimethylolpropane diallyl ether was maximized, reaching up to 91.2% under optimal conditions. This research contributes to the efficient production of TMP-related compounds (Gao Jun, 2010).
Chemo-enzymatic Epoxidation for Glycidyl Ethers Production A chemo-enzymatic process using Candida antarctica lipase B for the generation of peracid, followed by a Prileshajev epoxidation of allyl ether, was investigated using this compound as a model substrate. This alternative process for producing glycidyl ethers demonstrated a maximal epoxide yield of 77%, offering a less hazardous method compared to traditional approaches (Tufvesson et al., 2008).
Development of a New Process for Preparation A new process for preparing trimethylolpropane diallyl ether was developed, achieving high yield and product quality. This study is crucial for industrial applications where high purity and specific product characteristics are required (Feng et al., 2012).
Photopolymerization of Polyfunctional 1-Propenyl Ether Systems The cationic photopolymerization of trimethylolpropane tripropenyl ether and its derivatives was investigated, examining the influence of various additives on the polymerization rates and the properties of the resulting networks. This research contributes to understanding the photopolymerization mechanisms of TMP-based compounds (Sangermano et al., 2001).
Fluorinated Allyl Ethers for Surface Modification The addition of fluorinated allyl ethers to thiol-ene photocurable systems based on trimethylolpropane triallyl ether significantly altered the surface properties of the films. This study provides insights into the potential use of TMP-based compounds in creating hydrophobic surfaces for various applications (Sangermano et al., 2002).
Synthesis of Novel Esters as Potential Lubricants Trimethylolpropane was used in synthesizing new oleic acid-based esters as potential thermally stable biolubricants. This research highlights the versatility of TMP in creating high-performance lubricants with varying properties (Cavalcante et al., 2014).
Investigation of Heat Transfer Performance A study on trimethylolpropane tris[poly(propylene glycol), amine terminated] ether-treated graphene nanoplatelet-based water coolants found significant improvements in heat transfer performance. This research demonstrates the potential of TMP-based compounds in enhancing the efficiency of heat transfer systems (Solangi et al., 2016).
Wirkmechanismus
Target of Action
Trimethylolpropane Monoallyl Ether is primarily used as a crosslinking agent in automotive coatings and in silicone chemistry . It interacts with the components of these systems to form crosslinked networks, enhancing the properties of the final product .
Mode of Action
This compound contains two hydroxyl groups and one double bond . The hydroxyl groups can react with isocyanates and other polyols to generate urethane . The double bond in the allyl group can participate in various reactions, such as free radical polymerization, which is often used in the formation of coatings .
Biochemical Pathways
It’s known that the compound plays a crucial role in the synthesis of multifunctional unsaturated polyester polyols, which are widely used in radiation curable coating formulations . The compound’s hydroxyl groups and double bond contribute to the formation of these polyols .
Pharmacokinetics
Its physical properties, such as its viscosity and density , would likely influence its absorption, distribution, metabolism, and excretion (ADME) if it were to be studied in a biological context.
Result of Action
The primary result of this compound’s action is the formation of crosslinked networks in coatings and silicone-based materials . These networks improve the durability, stability, and performance of the final product .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of heat and air can affect the compound’s stability . Furthermore, the compound is hygroscopic and should be handled to prevent moisture absorption . These factors can influence the efficacy of this compound in its applications.
Eigenschaften
IUPAC Name |
2-ethyl-2-(prop-2-enoxymethyl)propane-1,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O3/c1-3-5-12-8-9(4-2,6-10)7-11/h3,10-11H,1,4-8H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZDXRPVSAKWYDH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CO)(CO)COCC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5052674 | |
| Record name | 2-Allyloxymethyl-2-ethylpropanediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5052674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | 1,3-Propanediol, 2-ethyl-2-[(2-propen-1-yloxy)methyl]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS RN |
682-11-1 | |
| Record name | Trimethylolpropane monoallyl ether | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=682-11-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Trimethylolpropane monoallyl ether | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000682111 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3-Propanediol, 2-ethyl-2-[(2-propen-1-yloxy)methyl]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Allyloxymethyl-2-ethylpropanediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5052674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-allyloxymethyl-2-ethylpropanediol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.603 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TRIMETHYLOLPROPANE MONOALLYL ETHER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/112W61CL04 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of Trimethylolpropane monoallyl ether in the synthesis of water-dispersible polyester resins, and how does its structure contribute to this application?
A2: TMP acts as a building block in the synthesis of water-dispersible polyester resins. Its hydroxyl groups allow it to react with anhydrides like maleic anhydride and phthalic anhydride, forming the polyester backbone. [] The presence of the allyl group within TMP's structure introduces unsaturation into the resin. This unsaturation enables further modification or crosslinking, influencing the final properties of the resin. []
Q2: Can you elaborate on the structural characteristics of this compound, including its molecular formula, weight, and any relevant spectroscopic data?
A3: this compound (TMP) has the molecular formula C10H20O4 and a molecular weight of 204.26 g/mol. Its structure features a central carbon atom bonded to three CH2OH groups and one CH2OCH2CH=CH2 group. While the provided research doesn't detail specific spectroscopic data for TMP, techniques like 1H and 13C NMR can be used to confirm its structure and study reaction mechanisms. []
Q3: How does incorporating this compound into a polyurethane matrix impact the final material's properties, particularly regarding its damping capabilities?
A4: Adding TMP to a polyurethane (PU) formulation can significantly enhance its damping properties. This effect is primarily attributed to the increased chain mobility within the PU matrix. [] TMP, when incorporated into PU using specific components like 4,4′-diphenylmethane diisocyanate and specific polyether glycols, leads to an increase in the material's glass transition temperature and a notable rise in its tan delta (tan δ) value. [] These changes signify improved energy dissipation, making it suitable for applications requiring vibration and noise reduction.
Q4: What are the potential applications of silane oligomers derived from this compound in the context of addition-cure silicone encapsulants?
A5: Silane oligomers synthesized from TMP can serve as adhesion promoters in addition-cure silicone encapsulants, particularly those loaded with thermally conductive fillers like alumina (Al2O3). [] These oligomers, containing both vinyl and epoxy groups, enhance the interaction between the silicone matrix and the filler particles. This improved adhesion leads to better filler dispersion and stronger interfacial bonding, ultimately enhancing the mechanical properties and adhesive strength of the encapsulant. []
Q5: How does the presence of this compound in a UV-curable water-borne coating affect its water resistance, and what is the underlying chemical mechanism?
A6: TMP plays a critical role in enhancing the water resistance of UV-curable water-borne coatings by participating in a photodecarboxylation reaction. [] When a coating containing TMP with a thiomethyl carboxyl group and a type II photoinitiator is exposed to UV light, the photoinitiator interacts with the thiomethyl carboxyl group, leading to its decarboxylation. [] This process removes the hydrophilic carboxyl group from the coating's backbone, rendering the cured film more hydrophobic and thus improving its water resistance. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-hydroxy-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3-diazinan-2-one](/img/structure/B1585170.png)
![3-[[4-[(2-Chloro-4-nitrophenyl)azo]phenyl]ethylamino]propiononitrile](/img/structure/B1585171.png)
![Nickel, bis[1-[4-(dimethylamino)phenyl]-2-phenyl-1,2-ethenedithiolato(2-)-kappaS,kappaS']-](/img/structure/B1585172.png)
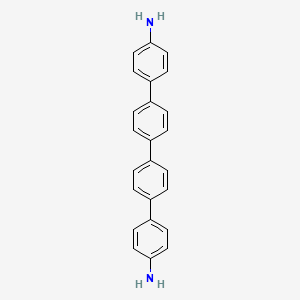
![Acetic acid;2-[[2-[[1-[2-[[2-[[2-[[1-[1-[2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B1585176.png)


